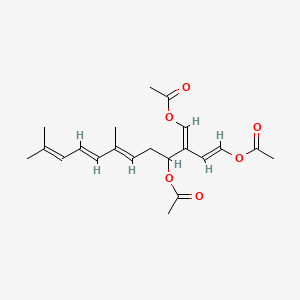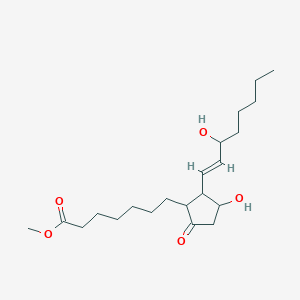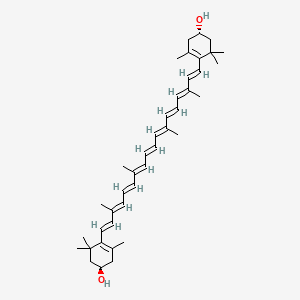
メソ-ゼアキサンチン
概要
説明
メソゼアキサンチンはキサントフィルカロテノイドであり、ゼアキサンチンの3つの立体異性体の1つです。 自然界では、植物や藻類によって生成される3R,3'R-ゼアキサンチンに次いで2番目に豊富な形態です 。 この化合物は、青色光ろ過特性と抗酸化能力により、最適な視覚性能に不可欠です .
科学的研究の応用
Meso-zeaxanthin has several scientific research applications, including:
Chemistry: Used as a standard for analytical methods and in the study of carotenoid chemistry.
Medicine: Studied for its potential therapeutic effects in eye health and its antioxidant properties.
作用機序
メソゼアキサンチンは、主にその抗酸化特性を通じて効果を発揮します。 活性酸素種を消去し、膜リン脂質の過酸化を抑制し、酸化損傷を軽減します 。 メソゼアキサンチンは青色光もろ過し、色収差とベール輝度を減らし、視覚性能を向上させます 。 この化合物は、網膜の特定のキサントフィル結合タンパク質に結合し、網膜黄斑への選択的な取り込みと局在化を促進します .
生化学分析
Biochemical Properties
Meso-zeaxanthin exhibits significant antioxidant properties, scavenging free radicals such as superoxide, hydroxyl, and nitric oxide radicals . It interacts with various enzymes and proteins, including catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and thereby protecting cells from oxidative damage . Additionally, meso-zeaxanthin inhibits tissue lipid peroxidation, further contributing to its protective role in biochemical reactions .
Cellular Effects
Meso-zeaxanthin influences several cellular processes, particularly in retinal cells. It enhances cell function by increasing the levels of antioxidant enzymes, thereby reducing oxidative stress . Meso-zeaxanthin also affects cell signaling pathways and gene expression, promoting cellular homeostasis and protecting against age-related macular degeneration . Its anti-inflammatory properties contribute to maintaining cellular health and function .
Molecular Mechanism
At the molecular level, meso-zeaxanthin exerts its effects through various mechanisms. It binds to specific proteins in the retina, such as xanthophyll-binding proteins, facilitating its localization and function . Meso-zeaxanthin also inhibits specific cytochrome P450 enzymes, reducing the production of harmful metabolites . Additionally, it induces phase II detoxifying enzymes, enhancing the cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, meso-zeaxanthin has shown stability over time, maintaining its antioxidant properties . Studies have demonstrated that its protective effects on cellular function persist over extended periods, both in vitro and in vivo . The degradation of meso-zeaxanthin can occur under certain conditions, such as exposure to high temperatures and light . Long-term studies have indicated that meso-zeaxanthin supplementation can lead to sustained improvements in retinal health and function .
Dosage Effects in Animal Models
Animal studies have shown that the effects of meso-zeaxanthin vary with different dosages. At low to moderate doses, meso-zeaxanthin exhibits protective effects on retinal cells and overall eye health . At high doses, it can lead to adverse effects, including toxicity and oxidative stress . The “No Observed-Adverse-Effect Level” (NOAEL) for meso-zeaxanthin in animal models is significantly higher than the doses typically used in dietary supplements .
Metabolic Pathways
Meso-zeaxanthin is involved in various metabolic pathways, primarily related to its antioxidant function. It interacts with enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . Meso-zeaxanthin also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, meso-zeaxanthin is transported and distributed through specific binding proteins and transporters . In the retina, it binds to xanthophyll-binding proteins, facilitating its accumulation in the macula . This selective transport and distribution are crucial for its protective role in the eye, ensuring its localization in areas most susceptible to oxidative damage .
Subcellular Localization
Meso-zeaxanthin is predominantly localized in the macula of the retina, where it exerts its protective effects . It is found in high concentrations in the receptor axon layer and the inner plexiform layers of the retina . The subcellular localization of meso-zeaxanthin is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This precise localization is essential for its function in filtering blue light and protecting against oxidative stress .
準備方法
合成経路と反応条件
メソゼアキサンチンは、ゼアキサンチンエステルのけん化によって合成することができます。 けん化は、カロテノイドと脂質分子の間のエステル結合を切断するアルカリ加水分解プロセスです 。この反応は通常、水酸化ナトリウムなどの強塩基をアルコール溶液中で高温で使用します。
工業生産方法
メソゼアキサンチンの工業生産には、天然源からのゼアキサンチンの抽出と精製が含まれ、その後、けん化によってメソゼアキサンチンに変換されます。 このプロセスには、高純度のメソゼアキサンチンを得るための抽出、けん化、精製、結晶化のいくつかのステップが含まれます .
化学反応の分析
反応の種類
メソゼアキサンチンは、次のようなさまざまな化学反応を起こします。
酸化: メソゼアキサンチンは酸化されて、エポキシドなどの酸化生成物を生成することができます。
還元: 還元反応は、メソゼアキサンチンをジヒドロゼアキサンチンに変換することができます。
置換: メソゼアキサンチンのヒドロキシル基で置換反応が起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: エステル化反応には、塩化アシルや無水物などの試薬が使用されます。
主な生成物
酸化: エポキシドなどの酸化誘導体。
還元: ジヒドロゼアキサンチン。
置換: メソゼアキサンチンのエステル化誘導体。
科学研究への応用
メソゼアキサンチンは、次のものを含むいくつかの科学研究への応用があります。
化学: 分析方法の標準として、およびカロテノイド化学の研究で使用されます。
生物学: 視覚性能における役割と加齢黄斑変性に対する保護作用について調査されています.
類似化合物との比較
メソゼアキサンチンは、ルテインやゼアキサンチンなどの他のキサントフィルカロテノイドと比較されます。 3つの化合物はすべて黄斑に見られ、視覚の健康に貢献しますが、メソゼアキサンチンは抗酸化剤としての効力が強く、黄斑の中心部に特異的に局在している点が特徴です 。類似の化合物には、次のものがあります。
ルテイン: 黄斑周辺部に多く存在します。
ゼアキサンチン: 黄斑の中央周辺部に多く存在します.
メソゼアキサンチンの独自の特性と特異的な局在化により、視覚性能を向上させ、酸化ストレスから保護するための貴重な化合物となっています。
特性
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-YOPUJPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31272-50-1 | |
| Record name | meso-Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZEAXANTHIN, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


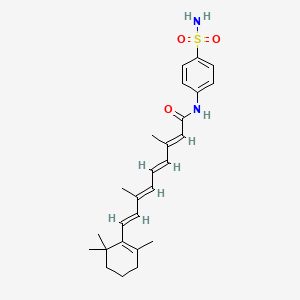
![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)
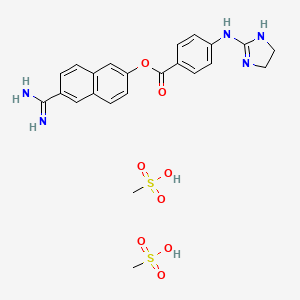
![acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B1235854.png)
![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1235856.png)

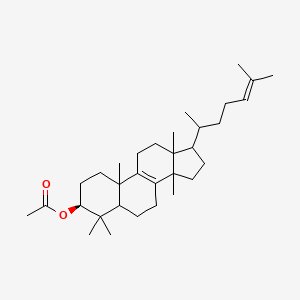
![N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1235863.png)

